molecular formula C13H23N3O4S2 B2938477 4-(isobutylsulfonyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidine CAS No. 1797176-24-9

4-(isobutylsulfonyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidine

Cat. No. B2938477
CAS RN: 1797176-24-9
M. Wt: 349.46
InChI Key: QJPRTJUADAVJPC-UHFFFAOYSA-N
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Description

4-(isobutylsulfonyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Herbicidal Ionic Liquids

Research conducted by Pernak et al. (2015) introduced sulfonylurea-based herbicidal ionic liquids (HILs), prepared by combining the metsulfuron-methyl anion with various cation types, including piperidinium. These HILs exhibited at least twice the herbicidal activity compared to commercial formulations in greenhouse tests, with phosphonium cations being the most effective (Pernak, Niemczak, Shamshina, Gurau, Głowacki, Praczyk, Marcinkowska, & Rogers, 2015).

Synthesis and Anti-bacterial Study

Khalid et al. (2016) undertook research on the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, exploring their anti-bacterial properties. This study highlighted the potential of these compounds against both Gram-negative and Gram-positive bacteria, showcasing their moderate to high antibacterial activity (Khalid, Aziz‐ur‐Rehman, Abbasi, Malik, Rasool, Nafeesa, Ahmad, & Afzal, 2016).

Alzheimer’s Disease Drug Candidates

A study by Rehman et al. (2018) synthesized new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives as potential drug candidates for Alzheimer’s disease. The compounds were evaluated for enzyme inhibition activity against acetylcholinesterase (AChE) enzyme, providing insights into their potential as new drug candidates (Rehman, Nafeesa, Abbasi, Siddiqui, Rasool, Shah, & Ashraf, 2018).

Anticancer Agents

Another significant study by Rehman et al. (2018) focused on the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole to evaluate them as anticancer agents. This research demonstrated that some synthesized compounds have low IC50 values, indicating strong anticancer activity relative to doxorubicin, a reference drug (Rehman, Ahtzaz, Abbasi, Siddiqui, Saleem, Manzoor, Iqbal, Virk, Chohan, & Shah, 2018).

Mechanism of Action

Imidazole Compounds

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

Targets of Action

Imidazole compounds can interact with a variety of biological targets, depending on their specific structures and functional groups. For example, some imidazole derivatives have been found to have anti-tubercular activity against Mycobacterium tuberculosis .

Mode of Action

The mode of action of imidazole compounds can vary widely, depending on their specific structures and the biological targets they interact with. Some imidazole derivatives inhibit the growth of bacteria by interfering with their protein synthesis or DNA replication .

Biochemical Pathways

Imidazole compounds can affect various biochemical pathways. For instance, some imidazole derivatives have been found to inhibit the synthesis of certain proteins in bacteria, leading to their death .

Result of Action

The result of the action of imidazole compounds can vary depending on their specific structures and the biological targets they interact with. For example, some imidazole derivatives have been found to have bactericidal effects, meaning they can kill bacteria .

properties

IUPAC Name

1-(1-methylimidazol-4-yl)sulfonyl-4-(2-methylpropylsulfonyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O4S2/c1-11(2)9-21(17,18)12-4-6-16(7-5-12)22(19,20)13-8-15(3)10-14-13/h8,10-12H,4-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJPRTJUADAVJPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CN(C=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(isobutylsulfonyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidine

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